N,N'-[Ethylenebis(iminoethylene)]bismyristamide monoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-[Ethylenebis(iminoethylene)]bismyristamide monoacetate is a chemical compound with the molecular formula C34H70N4O2.C2H4O2 and a molecular weight of 627.00. This compound is known for its unique structure, which includes two myristamide groups connected by an ethylenebis(iminoethylene) linker and an acetate group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[Ethylenebis(iminoethylene)]bismyristamide monoacetate typically involves the reaction of myristic acid with ethylenediamine to form the intermediate N,N’-[Ethylenebis(iminoethylene)]bismyristamide. This intermediate is then reacted with acetic acid to produce the final monoacetate compound. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of N,N’-[Ethylenebis(iminoethylene)]bismyristamide monoacetate is scaled up using large reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N’-[Ethylenebis(iminoethylene)]bismyristamide monoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines or thiols; reactions are often conducted in polar solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: Oxidized derivatives of the myristamide groups.
Reduction: Reduced forms of the ethylenebis(iminoethylene) linker.
Substitution: Substituted derivatives where the acetate group is replaced by other functional groups.
Scientific Research Applications
N,N’-[Ethylenebis(iminoethylene)]bismyristamide monoacetate is utilized in various scientific research fields, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, including drug delivery systems and as a component in pharmaceutical formulations.
Industry: Employed in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of N,N’-[Ethylenebis(iminoethylene)]bismyristamide monoacetate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial activity or inhibition of specific metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- N,N’-[Ethylenebis(iminoethylene)]bismyristamide
- N,N’-[Ethylenebis(iminoethylene)]bismyristamide diacetate
- N,N’-[Ethylenebis(iminoethylene)]bismyristamide hydrochloride
Uniqueness
N,N’-[Ethylenebis(iminoethylene)]bismyristamide monoacetate is unique due to its monoacetate group, which imparts distinct chemical properties compared to its diacetate and hydrochloride counterparts. This uniqueness makes it particularly valuable in specific research applications where precise control over chemical reactivity and biological activity is required.
Properties
CAS No. |
93918-65-1 |
---|---|
Molecular Formula |
C34H70N4O2.C2H4O2 C36H74N4O4 |
Molecular Weight |
627.0 g/mol |
IUPAC Name |
acetic acid;N-[2-[2-[2-(tetradecanoylamino)ethylamino]ethylamino]ethyl]tetradecanamide |
InChI |
InChI=1S/C34H70N4O2.C2H4O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-33(39)37-31-29-35-27-28-36-30-32-38-34(40)26-24-22-20-18-16-14-12-10-8-6-4-2;1-2(3)4/h35-36H,3-32H2,1-2H3,(H,37,39)(H,38,40);1H3,(H,3,4) |
InChI Key |
BJWVVAADNRYORN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NCCNCCNCCNC(=O)CCCCCCCCCCCCC.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.